4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that combines a benzodioxole moiety with a piperazine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with a piperazine derivative under basic conditions. Finally, the carboxamide group is introduced through an amidation reaction, using a suitable carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and amidation steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized piperazine derivatives.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide: Lacks the dimethylsulfamoyl group, which may affect its biological activity.
N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide: Lacks the benzodioxole moiety, which may reduce its ability to interact with hydrophobic pockets in proteins.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is unique due to its combination of a benzodioxole moiety and a dimethylsulfamoyl group, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-23(2)31(27,28)18-6-4-17(5-7-18)22-21(26)25-11-9-24(10-12-25)14-16-3-8-19-20(13-16)30-15-29-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYLHVKUBEPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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